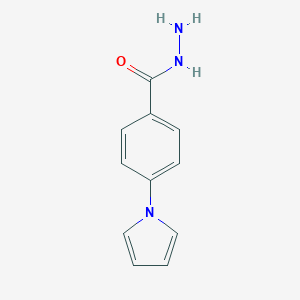

4-(1H-pyrrol-1-yl)benzohydrazide

Übersicht

Beschreibung

4-(1H-pyrrol-1-yl)benzohydrazide is an organic compound with the molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.23 g/mol . This compound features a pyrrole ring attached to a benzohydrazide moiety, making it a valuable scaffold in medicinal chemistry due to its potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of 4-pyrrol-1-ylbenzoic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in ethanol as a solvent, with a few drops of glacial acetic acid added to catalyze the process . The mixture is refluxed for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazoles or triazoles.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of oxadiazoles and triazoles.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(1H-pyrrol-1-yl)benzohydrazide exhibit significant antibacterial and antitubercular properties. For instance, a study synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-substituted acetyl)benzohydrazides, which showed promising activity against various bacterial strains, including Mycobacterium tuberculosis . The compounds were evaluated for their ability to inhibit key enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial for bacterial survival.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Activity Against | IC50 (µM) |

|---|---|---|

| 4-(1H-pyrrol-1-yl)-N'-(2-chlorobenzoyl)benzohydrazide | M. tuberculosis | 12.5 |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-methylacetyl)benzohydrazide | E. coli | 15.0 |

| 4-(1H-pyrrol-1-yl)-N'-(3-nitrobenzoyl)benzohydrazide | S. aureus | 10.0 |

Anticancer Potential

In addition to its antimicrobial properties, this compound derivatives have been investigated for their anticancer activity. A notable study focused on the compound N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide, which demonstrated significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines . The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity of Selected Pyrrole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | A549 | 8.0 |

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | MCF-7 | 10.5 |

| N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-fluorobenzohydrazide | HepG2 | 9.0 |

Smart Window Technology

The electrochromic properties of hydrazide derivatives have been explored for applications in smart window technology. A recent study investigated a new hydrazide functionalized dithienylpyrrole derivative, which was synthesized for use in electrochromic devices . These materials can change color or opacity in response to an electric current, making them suitable for energy-efficient window applications.

Table 3: Properties of Hydrazide Derivative for Smart Windows

| Property | Value |

|---|---|

| Conductivity | 0.02 S/cm |

| Optical Modulation | 70% |

| Response Time | < 5 seconds |

Wirkmechanismus

The mechanism of action of 4-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes. It acts as a dual inhibitor of enoyl ACP reductase and dihydrofolate reductase, enzymes crucial for bacterial fatty acid synthesis and folate metabolism, respectively . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, disrupting their normal function and leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide: Similar structure with additional methyl groups on the pyrrole ring.

4-pyrrol-1-ylbenzoic acid hydrazide: Lacks the additional substituents on the pyrrole ring.

Uniqueness

4-(1H-pyrrol-1-yl)benzohydrazide is unique due to its dual inhibitory action on enoyl ACP reductase and dihydrofolate reductase, which is not commonly observed in similar compounds . This dual inhibition makes it a promising candidate for developing new antibacterial agents with enhanced efficacy .

Biologische Aktivität

4-(1H-pyrrol-1-yl)benzohydrazide (4-PBAH) is an organic compound that has garnered attention for its biological activity, particularly in the fields of microbiology and medicinal chemistry. This article explores the compound's mechanisms of action, biochemical properties, and potential applications based on diverse research findings.

Target Enzymes

4-PBAH primarily targets two critical enzymes:

- Enoyl ACP Reductase (ENR) : Involved in fatty acid biosynthesis.

- Dihydrofolate Reductase (DHFR) : Plays a crucial role in folate metabolism and DNA synthesis.

The compound inhibits these enzymes by binding to their active sites, disrupting essential metabolic pathways in bacteria, which leads to reduced growth and proliferation .

Biochemical Pathways

The inhibition of ENR affects fatty acid synthesis, essential for bacterial cell wall formation, while DHFR inhibition disrupts folate metabolism. This dual action results in significant antibacterial and antitubercular properties .

Cellular Effects

At the cellular level, 4-PBAH's inhibition of ENR and DHFR leads to:

- Decreased bacterial growth rates.

- Potential application as a therapeutic agent against bacterial infections.

Molecular Interactions

Molecular docking studies have demonstrated that 4-PBAH forms key interactions with amino acid residues at the active sites of both target enzymes, contributing to its inhibitory activity. For instance, interactions with residues such as ARG60 and GLN28 have been noted .

Antibacterial and Antitubercular Activity

Recent studies have highlighted the antibacterial efficacy of various derivatives of 4-PBAH. For example, compounds derived from 4-PBAH exhibited strong activity against both Gram-positive and Gram-negative bacteria, as well as significant antitubercular effects. The majority of synthesized derivatives showed appreciable inhibition against DHFR and ENR enzymes .

Case Studies

- In Vitro Studies : A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were tested for antibacterial activity. Most compounds demonstrated strong inhibitory effects on bacterial growth and were effective against DHFR and ENR .

- Molecular Dynamics Simulations : Research involving molecular dynamics simulations indicated that certain derivatives maintain stability when interacting with the PLK1 protein complex over extended periods, suggesting potential anticancer applications alongside their antibacterial properties .

Comparative Analysis

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| 4-PBAH | ENR, DHFR | Antibacterial, Antitubercular |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-acetyl) benzohydrazide | ENR, DHFR | Strong antibacterial activity |

| N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | PLK1 | Anticancer activity |

Eigenschaften

IUPAC Name |

4-pyrrol-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXSNEVNUORJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397517 | |

| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112575-84-5 | |

| Record name | 4-Pyrrol-1-ylbenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-(1H-pyrrol-1-yl)benzohydrazide derivatives interact with their biological targets to exert their antibacterial and antitubercular effects?

A: Research suggests that this compound derivatives can act as dual inhibitors of enoyl ACP reductase (ENR) and dihydrofolate reductase (DHFR) []. These enzymes are crucial for bacterial survival and growth. ENR is involved in fatty acid biosynthesis, which is essential for cell wall formation, while DHFR participates in folate metabolism, necessary for DNA synthesis. By inhibiting these enzymes, these compounds can effectively disrupt bacterial growth and proliferation. Molecular docking studies have revealed that these compounds bind to the active sites of both ENR and DHFR, forming key interactions that contribute to their inhibitory activity [].

Q2: How does the structure of this compound derivatives influence their biological activity?

A: While specific structural data is not provided in the abstracts, the research highlights that modifications to the this compound scaffold, such as the addition of various substituents on the phenyl ring, can significantly impact its biological activity []. These structural modifications likely influence the compounds' binding affinity to ENR and DHFR, thereby affecting their inhibitory potency. This structure-activity relationship understanding is crucial for designing and optimizing novel derivatives with improved antibacterial and antitubercular properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.